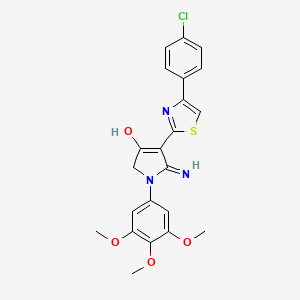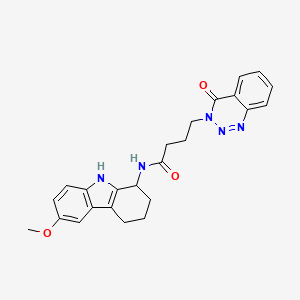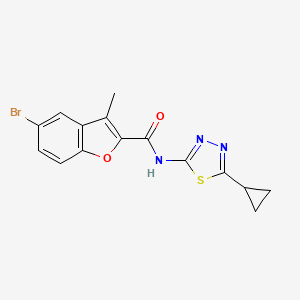![molecular formula C25H30N4O4 B12161447 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12161447.png)
3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3,4-ジメトキシフェニル)エチル]-1-(4-メトキシフェニル)-7,8-ジメチル-2,4-ジヒドロピリミド[1,2-a][1,3,5]トリアジン-6-オンは、複素環式化合物に属する複雑な有機化合物です。これらの化合物は、炭素以外の原子を少なくとも1つ含む環状構造を特徴としています。この特定の化合物は、ピリミド[1,2-a][1,3,5]トリアジン-6-オンコアを特徴としており、これは窒素原子を組み込んだ縮合環系です。
製法
3-[2-(3,4-ジメトキシフェニル)エチル]-1-(4-メトキシフェニル)-7,8-ジメチル-2,4-ジヒドロピリミド[1,2-a][1,3,5]トリアジン-6-オンの合成は、通常、複数段階の有機反応を含みます。合成経路には、次の手順が含まれる場合があります。
ピリミド[1,2-a][1,3,5]トリアジン-6-オンコアの形成: これは、適切な前駆体を含む環化反応によって達成できます。
3,4-ジメトキシフェニル基と4-メトキシフェニル基の導入: これらの基は、適切な試薬を用いた置換反応によって導入できます。
ジメチル基の付加: この手順には、特定の条件下でのアルキル化反応が含まれる場合があります。
工業生産方法は、これらの手順をより高い収率と費用対効果で最適化することができ、合成を合理化するために触媒や自動化されたプロセスを使用する場合があります。
準備方法
The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrimido[1,2-a][1,3,5]triazin-6-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,4-dimethoxyphenyl and 4-methoxyphenyl groups: These groups can be introduced via substitution reactions using suitable reagents.
Addition of the dimethyl groups: This step may involve alkylation reactions under specific conditions.
Industrial production methods would likely optimize these steps for higher yields and cost-effectiveness, potentially using catalysts and automated processes to streamline the synthesis.
化学反応の分析
3-[2-(3,4-ジメトキシフェニル)エチル]-1-(4-メトキシフェニル)-7,8-ジメチル-2,4-ジヒドロピリミド[1,2-a][1,3,5]トリアジン-6-オンは、さまざまな化学反応を起こす可能性があります。これらには以下が含まれます。
酸化: 化合物は酸化されて追加の官能基を導入したり、既存の官能基を変更したりすることができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用でき、反応性と特性を変更する可能性があります。
置換: メトキシ基とジメチル基は、他の官能基と置換されて、異なる特性を持つ誘導体を作成できます。
これらの反応に共通する試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究への応用
化学: より複雑な分子の合成や反応機構の研究のためのビルディングブロックとして使用できます。
生物学: 化合物は生物活性を持つ可能性があり、薬物開発や生物学的研究の候補となります。
医学: その独特の構造は、特定の酵素や受容体を標的とするなどの治療的用途のために探求できます。
産業: 化合物の特性は、新しい材料の開発や工業プロセスにおける触媒として役立つ可能性があります。
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may have bioactive properties, making it a candidate for drug development and biological studies.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound’s properties might be useful in the development of new materials or as a catalyst in industrial processes.
作用機序
3-[2-(3,4-ジメトキシフェニル)エチル]-1-(4-メトキシフェニル)-7,8-ジメチル-2,4-ジヒドロピリミド[1,2-a][1,3,5]トリアジン-6-オンが効果を発揮するメカニズムは、分子標的との特定の相互作用によって異なります。これらには、酵素、受容体、または他のタンパク質への結合が含まれ、それらの活性を調節します。関与する経路は、化合物の構造とこれらの標的との相互作用の性質によって決まります。
類似化合物との比較
3-[2-(3,4-ジメトキシフェニル)エチル]-1-(4-メトキシフェニル)-7,8-ジメチル-2,4-ジヒドロピリミド[1,2-a][1,3,5]トリアジン-6-オンに類似する化合物には、縮合環系と類似の官能基を持つ他の複素環式化合物があります。これらには以下が含まれる場合があります。
ピリミド[1,2-a][1,3,5]トリアジン-6-オン誘導体: 環系上の置換基が異なる化合物。
他の窒素含有複素環: 類似の置換基を持つトリアゾールやピリミジンなど。
3-[2-(3,4-ジメトキシフェニル)エチル]-1-(4-メトキシフェニル)-7,8-ジメチル-2,4-ジヒドロピリミド[1,2-a][1,3,5]トリアジン-6-オンの独自性は、その官能基と環状構造の特定の組み合わせにあり、これは独自の化学的および生物学的特性をもたらします。
特性
分子式 |
C25H30N4O4 |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C25H30N4O4/c1-17-18(2)26-25-28(20-7-9-21(31-3)10-8-20)15-27(16-29(25)24(17)30)13-12-19-6-11-22(32-4)23(14-19)33-5/h6-11,14H,12-13,15-16H2,1-5H3 |
InChIキー |
HLBCKMGTWBZQNG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12161371.png)
![(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12161382.png)
![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide](/img/structure/B12161383.png)
![4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide](/img/structure/B12161384.png)

![1-[4-(1-Adamantyl)phenoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B12161406.png)
![2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12161407.png)

![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161410.png)
![2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide](/img/structure/B12161411.png)

![7-[(2,4-dichlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B12161422.png)
![2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12161428.png)

